molecular formula C10H13N3O2 B5968820 N-(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)acetamide

N-(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)acetamide

Cat. No. B5968820
M. Wt: 207.23 g/mol
InChI Key: JPZVLDMZWQVWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of N-(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anticonvulsant activity in animal models of epilepsy. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)acetamide. One potential direction is to investigate its potential as an anticancer agent in vivo. Another potential direction is to study its effects on the immune system, as it has been shown to have anti-inflammatory activity. In addition, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets.

Synthesis Methods

The synthesis of N-(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)acetamide involves the condensation of 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid with allylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization.

Scientific Research Applications

N-(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)acetamide has shown potential applications in the field of medicine. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities. It has also been evaluated for its potential as an anticancer agent. In addition, it has been investigated for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-4-5-8-6(2)11-10(12-7(3)14)13-9(8)15/h4H,1,5H2,2-3H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZVLDMZWQVWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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